molecular formula C27H41F2N5O B1251699 PF-03084014 (Nirogacestat)

PF-03084014 (Nirogacestat)

Cat. No. B1251699
M. Wt: 489.6 g/mol
InChI Key: VFCRKLWBYMDAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-03084014 (Nirogacestat), also known as PF-03084014 (Nirogacestat), is a useful research compound. Its molecular formula is C27H41F2N5O and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality PF-03084014 (Nirogacestat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF-03084014 (Nirogacestat) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

PF-03084014 (Nirogacestat)

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

IUPAC Name

2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)

InChI Key

VFCRKLWBYMDAED-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

synonyms

2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide
nirogacestat
PF 03084014
PF 3084014
PF-03084014
PF-3084014
PF03084014
PF3084014

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid (1 equiv) derived from diasteromer #1 above, TPTU (1 equiv), diisopropylethylamine (2 equiv) in DMF followed by 1-[2-(2,2-dimethyl-propylamino)-1,1-dimethyl-ethyl]-1H-imidazol-4-ylamine (2 equiv) in methylene chloride. The reaction is stirred overnight at rt, quenched with aq. sodium bicarbonate, and extracted with methylene chloride. The solvent is dried, concentrated, and purified by silica gel chromatography to afford diastereomer #1 of the title compound.
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Synthesis routes and methods II

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